methyl 4-cyano-3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thiophenecarboxylate
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Overview
Description
Methyl 4-cyano-3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thiophenecarboxylate is a complex organic compound featuring a thiophene ring substituted with a cyano group, a pyrrole ring, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-cyano-3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thiophenecarboxylate typically involves multi-step organic reactions. One common method starts with the formation of the thiophene ring, followed by the introduction of the cyano group and the pyrrole ring. The final step involves esterification to form the carboxylate ester.
Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. Catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Substitution: The thiophene ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine: In medicinal chemistry, the compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
Mechanism of Action
The mechanism by which methyl 4-cyano-3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thiophenecarboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyano and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Methyl 4-cyano-2-thiophenecarboxylate: Lacks the pyrrole ring, making it less versatile in terms of chemical reactivity.
4-Cyano-3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thiophenecarboxylic acid: The carboxylic acid group instead of the ester alters its solubility and reactivity.
Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thiophenecarboxylate:
Uniqueness: Methyl 4-cyano-3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thiophenecarboxylate is unique due to the combination of functional groups, which confer distinct electronic properties and reactivity patterns. This makes it a valuable compound for various synthetic and research applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
methyl 4-cyano-3-(2,5-dimethylpyrrol-1-yl)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c1-8-4-5-9(2)15(8)11-10(6-14)7-18-12(11)13(16)17-3/h4-5,7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXIDEHXGHBBBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(SC=C2C#N)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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